molecular formula C6H4N2O6 B3249590 1H-Pyrazole-3,4,5-tricarboxylic acid CAS No. 19551-66-7

1H-Pyrazole-3,4,5-tricarboxylic acid

Cat. No.: B3249590
CAS No.: 19551-66-7
M. Wt: 200.11 g/mol
InChI Key: AEGFCJUATZAMMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole-3,4,5-tricarboxylic acid is a heterocyclic organic compound with the molecular formula C6H4N2O6. This compound is characterized by a pyrazole ring substituted with three carboxylic acid groups at positions 3, 4, and 5. It is of significant interest in coordination chemistry due to the stability of the aromatic pyrazole ring and the diversity of coordination patterns it can exhibit .

Preparation Methods

1H-Pyrazole-3,4,5-tricarboxylic acid can be synthesized through the oxidation of various pyrazole derivatives. One common method involves the oxidation of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole in the presence of nitric acid (HNO3) and ferric ions (Fe3+). This reaction results in the formation of this compound, which can be isolated as its acid sodium salt . The compound has a polymeric structure stabilized by rare seven-membered hydrogen-bonded rings .

Chemical Reactions Analysis

1H-Pyrazole-3,4,5-tricarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, ferric ions, and various alkylating agents. The major products formed from these reactions include the acid sodium salt of this compound and its derivatives .

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3,4,5-tricarboxylic acid involves its ability to form strong hydrogen bonds and coordinate with metal ions. The carboxylic acid groups can participate in hydrogen bonding, while the pyrazole ring can interact with metal ions, forming stable complexes. These interactions are crucial for its applications in coordination chemistry and potential biological activities .

Properties

IUPAC Name

1H-pyrazole-3,4,5-tricarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O6/c9-4(10)1-2(5(11)12)7-8-3(1)6(13)14/h(H,7,8)(H,9,10)(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGFCJUATZAMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazole-3,4,5-tricarboxylic acid
Reactant of Route 2
1H-Pyrazole-3,4,5-tricarboxylic acid
Reactant of Route 3
1H-Pyrazole-3,4,5-tricarboxylic acid
Reactant of Route 4
1H-Pyrazole-3,4,5-tricarboxylic acid
Reactant of Route 5
Reactant of Route 5
1H-Pyrazole-3,4,5-tricarboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1H-Pyrazole-3,4,5-tricarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.